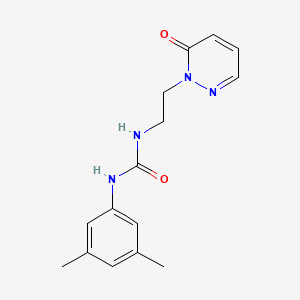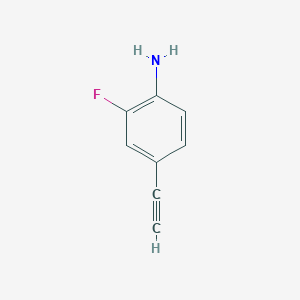
4-Ethynyl-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2-fluoroaniline is a chemical compound with the molecular formula C8H8FN . It is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethynyl group (-C≡CH) and a fluorine atom attached to an aniline core . The exact molecular structure would need to be determined through experimental methods such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Antitumor Activity
4-Ethynyl-2-fluoroaniline is used in the synthesis of antitumor compounds. McCarroll et al. (2007) demonstrated its use in creating 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones, which showed selective inhibition of cancer cell lines, particularly in colon and renal origins (McCarroll et al., 2007).
HIV Treatment
Ohrui (2006) explored 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine, a derivative of this compound, as a potent inhibitor against all human immunodeficiency viruses type 1, including multidrug-resistant HIV-1, with low toxicity (Ohrui, 2006).
Metabonomic Assessment
Bundy et al. (2002) utilized this compound in metabonomic assessments of toxicity. Their study on earthworms exposed to this compound led to the identification of potential biomarkers of xenobiotic toxicity (Bundy et al., 2002).
Optical Properties in Lens Materials
Park, Lee, and Sung (2015) investigated the physical and optical properties of polymers with 2-fluoroaniline and 4-fluoroaniline for hydrophilic ophthalmic lenses. They found that these compounds have UV-blocking properties, making them useful in lens manufacturing (Park, Lee, & Sung, 2015).
Fluorescence Quenching and Ion Sensing
Zhang et al. (2015) reported the ethynyl triggered enhanced fluorescence quenching effect based on photoinduced electron transfer (PET) between fluorophore and ethynyl. This property was utilized to construct sensitive sensors for mercury ions (Zhang et al., 2015).
Interaction with Human Mitochondrial DNA Polymerase
Sohl et al. (2011) examined the interaction of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine with human mitochondrial DNA polymerase γ, indicating a low potential for host toxicity. This points to the compound's use in antiretroviral therapy with minimal side effects (Sohl et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
4-ethynyl-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXFDKDQIWTWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


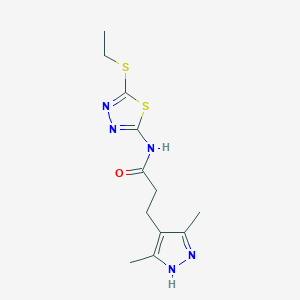
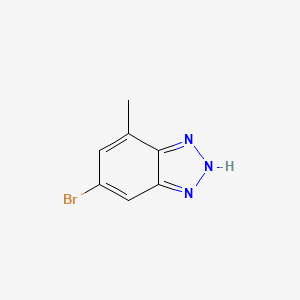
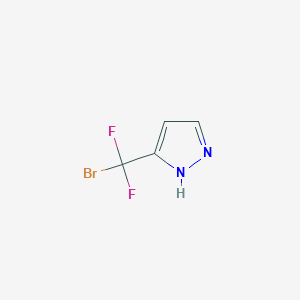
![Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B2846876.png)
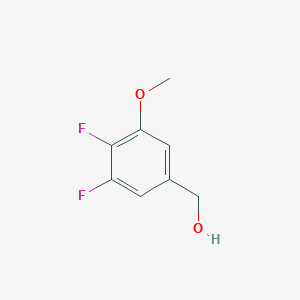
![N-(4-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2846880.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2846882.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid](/img/structure/B2846885.png)
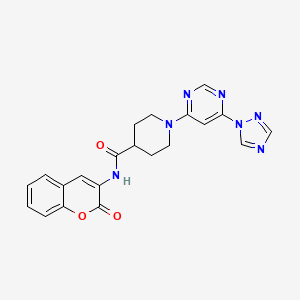

![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide](/img/structure/B2846889.png)

